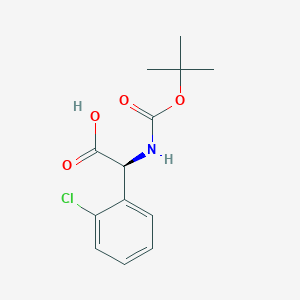

(S)-N-Boc-(2'-Chlorophenyl)Glycine

Descripción general

Descripción

-(S)-N-Boc-(2'-Chlorophenyl)Glycine (Boc-CPG) is an important chiral amino acid derivative that has a wide range of applications in chemical synthesis and scientific research. Boc-CPG is a versatile building block for the synthesis of various compounds, such as peptides, peptidomimetics, and other organic molecules. Additionally, Boc-CPG has been widely studied for its biological activity and has been used in a variety of applications in the field of biochemistry and physiology.

Aplicaciones Científicas De Investigación

Synthesis and Modification of Amino Acids and Peptides :

- Crich and Banerjee (2007) discussed the use of N-Boc amino acid in the synthesis of peptides through native chemical ligation, particularly focusing on the synthesis of LYRAMFRANK (Crich & Banerjee, 2007).

- Hamon, Massy-Westropp, and Razzino (1995) described the synthesis of (S) allyl amino acid derivatives with high diastereoselectivity using a derivative of glycine (Hamon, Massy-Westropp, & Razzino, 1995).

Intermediate for the Synthesis of Unnatural Amino Acids :

- Leanna and Morton (1993) synthesized N(Boc)-L-(2-Bromoallyl)-glycine as an intermediate for creating several unnatural amino acids (Leanna & Morton, 1993).

Development of Polypeptide Supramolecular Devices :

- Mazaleyrat et al. (1997) synthesized a crown-carrier-α,α-disubstituted glycine, which could serve as a potential building block for polypeptide supramolecular devices (Mazaleyrat et al., 1997).

Peptide Nucleic Acid Synthesis :

- Wojciechowski and Hudson (2008) detailed the synthesis of peptide nucleic acid monomers using N-Boc-protected nucleobase moieties (Wojciechowski & Hudson, 2008).

Enantioselective Synthesis of Amino Acids :

- Mazon and Nájera (1997) used Boc-BMI for the enantioselective synthesis of cyclic α-amino acids such as baikiain and methyleneproline (Mazon & Nájera, 1997).

- Seebach et al. (1989) discussed the use of Boc-BMI in synthesizing various amino acids, including isotopically labeled and cyclic amino acids (Seebach et al., 1989).

Biocatalytic Processes in Pharmaceutical Chemistry :

- Fadnavis, Devi, and Jasti (2008) achieved the resolution of racemic 2-chlorophenyl glycine using penicillin G acylase for pharmaceutical applications (Fadnavis, Devi, & Jasti, 2008).

Synthesis of Arylglycines :

- Calí and Begtrup (2004) utilized diethyl N-Boc-iminomalonate for the synthesis of substituted aryl N-Boc-aminomalonates, leading to the production of arylglycines (Calí & Begtrup, 2004).

Insecticidal Compound Synthesis :

- Xu Shang-cheng (2004) synthesized insecticidal compounds using α- (p-chlorophenyl) glycine, highlighting its application in the field of agricultural chemistry (Xu Shang-cheng, 2004).

Safety and Hazards

“(S)-N-Boc-(2’-Chlorophenyl)Glycine” is a chemical, and appropriate safety procedures should be followed when using or handling it . Avoid direct contact with skin and eyes . If you accidentally touch the skin, rinse immediately with water . During storage and use, avoid contact with oxidants and strong acids, and maintain a well-ventilated environment .

Mecanismo De Acción

Target of Action

(S)-N-Boc-(2’-Chlorophenyl)Glycine is a derivative of 2-chlorophenylglycine It’s known that these compounds are useful as active ingredients for the pharmaceutical synthesis of various drugs .

Mode of Action

The specific interactions and resulting changes would depend on the particular target and the context in which the compound is used .

Biochemical Pathways

It’s known that the compound is used in the synthesis of various pharmaceuticals, suggesting that it may play a role in multiple biochemical pathways .

Pharmacokinetics

It’s known that the compound is used in the synthesis of various pharmaceuticals, suggesting that it has suitable pharmacokinetic properties for this purpose .

Result of Action

It’s known that the compound is used in the synthesis of various pharmaceuticals, suggesting that it has significant molecular and cellular effects .

Action Environment

It’s known that the compound is used in the synthesis of various pharmaceuticals, suggesting that it has suitable stability and efficacy under the conditions used in pharmaceutical synthesis .

Propiedades

IUPAC Name |

(2S)-2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFJZGJBRMTXCE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373533 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225918-60-5 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 225918-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.